molecular formula C24H25N3O3 B3449338 N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide

Cat. No.: B3449338
M. Wt: 403.5 g/mol
InChI Key: FXXOKOHHBFOEPK-UHFFFAOYSA-N
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Description

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide typically involves multiple steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperazine derivative: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

    Coupling with 4-aminophenyl-2,4-dimethylbenzamide: The final step involves coupling the furan-2-carbonyl piperazine intermediate with 4-aminophenyl-2,4-dimethylbenzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan-2-carbonyl alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study various biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-carbonyl moiety may interact with active sites of enzymes, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The benzamide moiety may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(pyrazine-2-carbonyl)piperazine-1-yl]phenyl}benzamide): Similar structure with a pyrazine ring instead of a furan ring.

    N-(4-{[4-(2-methoxy-phenyl)piperazine-1-yl]phenyl}benzamide): Similar structure with a methoxy-phenyl group instead of a furan ring.

Uniqueness

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide is unique due to the presence of the furan-2-carbonyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-5-10-21(18(2)16-17)23(28)25-19-6-8-20(9-7-19)26-11-13-27(14-12-26)24(29)22-4-3-15-30-22/h3-10,15-16H,11-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXOKOHHBFOEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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